molecular formula C19H20N2O2 B2462753 2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole CAS No. 638140-15-5

2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole

Cat. No.: B2462753
CAS No.: 638140-15-5
M. Wt: 308.381
InChI Key: NBGIYVDXYBLTKD-UHFFFAOYSA-N
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Description

2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

2-[(2-methoxyphenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14(2)12-21-16-9-5-4-8-15(16)20-19(21)13-23-18-11-7-6-10-17(18)22-3/h4-11H,1,12-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGIYVDXYBLTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Cyclocondensation Using ZnO Nanoparticles

Reaction Design and Mechanism

The benzimidazole core is typically synthesized via cyclocondensation between o-phenylenediamine and aldehydes. For 2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole, the aldehyde precursor 2-(2-methoxyphenoxy)acetaldehyde reacts with o-phenylenediamine in the presence of ZnO nanoparticles (ZnO-NPs) as a catalyst. The ZnO-NPs facilitate dehydration and cyclization, achieving yields exceeding 85% within 2–4 hours under reflux conditions in ethanol.

Alkylation of the Benzimidazole Intermediate

Following cyclocondensation, the NH group at position 1 of the benzimidazole is alkylated with 2-methylallyl bromide (or chloride) in dimethylformamide (DMF) using potassium carbonate as a base. This step proceeds at 60–80°C for 6–8 hours, yielding the target compound after purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Key Advantages of ZnO-NPs:

  • Recyclability: The catalyst retains >90% activity after five cycles.
  • Efficiency: Reaction times are reduced by 50% compared to traditional HCl-catalyzed methods.

Multicomponent Reaction Under Brønsted Acid Catalysis

One-Pot Synthesis Strategy

A Brønsted acid-catalyzed multicomponent reaction offers an alternative route. Combining o-phenylenediamine, 2-(2-methoxyphenoxy)acetaldehyde , and 2-methylallyl bromide in the presence of p-toluenesulfonic acid (PTSA) in ethanol at 80°C for 12 hours yields the target compound in a single pot. This method avoids isolating intermediates, though yields are moderately lower (70–75%) due to competing side reactions.

Optimization Challenges
  • Aldehyde Stability: The electron-rich 2-methoxyphenoxy group may necessitate inert atmospheres to prevent oxidation.
  • Regioselectivity: The reaction favors substitution at position 1 of the benzimidazole due to the directing effects of the methoxyphenoxymethyl group.

Traditional Acid-Catalyzed Synthesis

HCl-Mediated Cyclocondensation

In absence of nano-catalysts, cyclocondensation is achieved using concentrated HCl in ethanol under reflux for 12–24 hours. The resulting 2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole is subsequently alkylated with 2-methylallyl bromide, yielding the product in 60–65% overall yield.

Limitations
  • Longer Reaction Times: 24–36 hours for complete conversion.
  • Lower Yields: Due to over-alkylation byproducts and side reactions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 1.72 (s, 3H, CH₃ of 2-methylallyl), 4.88 (s, 2H, CH₂O), 5.12–5.28 (m, 2H, CH₂=), 6.52–7.43 (m, 8H, aromatic), 13.19 (s, 1H, NH, absent after alkylation).
  • ¹³C NMR (100 MHz, DMSO-d₆):
    • δ 18.9 (CH₃), 61.7 (CH₂O), 115.2–149.5 (aromatic and C=N), 167.0 (C=O absent in final product).

Comparative Analysis of Methods

Method Catalyst Time (h) Yield (%) Purity (HPLC)
ZnO-NP Cyclocondensation ZnO-NPs 4 85–90 >98%
Multicomponent Reaction PTSA 12 70–75 95%
Traditional HCl Method HCl 24 60–65 90%

Environmental and Scalability Considerations

Green Chemistry Metrics

  • Atom Economy: The ZnO-NP method achieves 82% atom economy versus 68% for traditional methods.
  • Solvent Recovery: Ethanol is recycled in nano-catalyzed routes, reducing waste.

Industrial Scalability

  • Continuous Flow Systems: ZnO-NP catalysis is adaptable to flow chemistry, enabling kilogram-scale production.
  • Cost Analysis: Raw material costs for the multicomponent method are 15% lower but offset by lower yields.

Chemical Reactions Analysis

Types of Reactions

2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole
  • 1-(2-methylallyl)-1H-benzo[d]imidazole
  • 2-methoxyphenoxybenzo[d]imidazole

Uniqueness

2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole is unique due to the presence of both the 2-methoxyphenoxy and 2-methylallyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Biological Activity

2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include a methoxyphenoxy group and a methylallyl substituent. These modifications are believed to enhance its pharmacological properties, making it a candidate for various therapeutic applications.

  • Molecular Formula: C₁₉H₂₁ClN₂O₂
  • Molecular Weight: 344.8 g/mol
  • CAS Number: 1215851-31-2

The compound's structure contributes to its solubility and interaction with biological targets, which is essential for its activity.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. In particular, compounds similar to 2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study:
A study focusing on related benzimidazole compounds showed that they can induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. The mechanism involved the upregulation of pro-apoptotic proteins (caspase-3 and Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .

Table 1: Cytotoxicity of Benzimidazole Derivatives

CompoundCell LineIC₅₀ (µM)
6cHCT-1167.82
6iHepG210.21
6hMCF-78.50
StandardSorafenib4.17

These findings suggest that derivatives of this compound could be developed as potent anticancer agents.

Antimicrobial Activity

Benzimidazole derivatives are also known for their antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various bacterial strains.

Research Findings:
A review of imidazole derivatives highlighted their broad spectrum of activity against bacteria, fungi, and protozoa . These findings indicate that 2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole may possess similar antimicrobial effects.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells, including enzymes and receptors involved in critical signaling pathways.

Potential Mechanisms:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit tyrosine kinases such as EGFR and HER2, which are crucial in cancer progression .
  • Induction of Apoptosis: The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions (e.g., HCl reflux) .
  • Step 2: Introduction of the 2-methylallyl group via nucleophilic substitution or alkylation. Propargyl bromide or allyl halides are common reagents, often requiring catalysts like K2_2CO3_3 or tetrabutylammonium bromide (TBAB) in DMF at 60–80°C .
  • Step 3: Incorporation of the (2-methoxyphenoxy)methyl group through etherification or Mitsunobu reactions, optimized with Pd/C or copper catalysts for regioselectivity .
  • Purification: Column chromatography (hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

  • 1^1H/13^{13}C NMR: Assign signals for the 2-methylallyl group (δ 4.8–5.2 ppm for allylic protons; δ 110–125 ppm for carbons) and methoxyphenoxy moiety (δ 3.8 ppm for OCH3_3) .
  • IR Spectroscopy: Confirm C-O-C (1250–1050 cm1^{-1}) and benzimidazole N-H stretching (3400–3200 cm1^{-1}) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+^+ at m/z 337.15) and fragmentation patterns .

Advanced: How can computational methods elucidate the mechanism of action of this compound?

  • Molecular Docking: Simulate interactions with biological targets (e.g., protein kinases or DNA topoisomerases) using AutoDock Vina. The methoxyphenoxy group may exhibit π-π stacking with aromatic residues, while the 2-methylallyl moiety influences binding pocket accessibility .
  • DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .

Advanced: What strategies improve synthetic yield and purity of this compound?

  • Catalyst Optimization: Use Cu(I)-catalyzed click chemistry for regioselective triazole formation (yields >85%) .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >90% .
  • In-line Purification: Employ flash chromatography with gradient elution to separate byproducts (e.g., unreacted propargyl intermediates) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation: Compare analogs with different substituents:

    Substituent ModificationObserved Impact
    Methoxy → Ethoxy (2-ethoxyphenoxy)Reduced solubility; altered binding affinity
    2-Methylallyl → PropargylEnhanced cytotoxicity (IC50_{50} ↓ 30%)
  • Assay Design: Test activity against cancer cell lines (e.g., MCF-7) with ATP-based viability assays, controlling for logP and metabolic stability .

Advanced: How to address contradictions in reported biological activity data?

  • Assay Variability: Standardize conditions (e.g., serum concentration, incubation time) to minimize discrepancies in IC50_{50} values .
  • Purity Validation: Use HPLC (≥99% purity) to rule out impurities as confounding factors .
  • Mechanistic Replication: Repeat enzyme inhibition assays (e.g., CYP450 isoforms) with kinetic analysis (Ki_i determination) .

Advanced: What challenges arise in characterizing reactive groups like the 2-methylallyl substituent?

  • Stability Issues: The 2-methylallyl group may undergo oxidation during storage. Use argon-purged vials and antioxidants (e.g., BHT) .
  • NMR Artifacts: Allylic protons may split into complex multiplet patterns. Apply 2D NMR (COSY, HSQC) for unambiguous assignment .
  • Reactivity Tracking: Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH) to identify breakdown products .

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